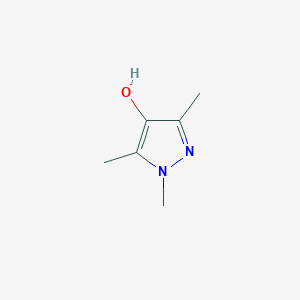

1,3,5-trimethyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJMFBQNIMHGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500468 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-22-6 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: A Guide to the Synthesis, Characterization, and Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-ol

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyrazoles represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While the broader family of pyrazoles is well-documented, specific analogues like 1,3,5-trimethyl-1H-pyrazol-4-ol remain sparsely characterized in public literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical roadmap for the synthesis, purification, characterization, and predicted chemical behavior of this valuable, yet under-explored, compound. We will leverage established chemical principles and data from closely related analogues to propose robust synthetic routes and analytical protocols. This document is designed not as a simple recitation of known facts, but as a strategic blueprint for researchers aiming to produce and utilize this compound in discovery and development programs.

The Pyrazole Core: A Foundation for Drug Discovery

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical properties. Its aromatic nature, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an exceptionally versatile building block in drug design. This scaffold is found in several commercial drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, highlighting its clinical significance.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a focal point for lead optimization campaigns.

Physicochemical Properties: A Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties | Reference |

| 1,3,5-Trimethylpyrazole | C₆H₁₀N₂ | 110.16 | Melting Point: 35-38 °C; Boiling Point: 170 °C | [3] |

| 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | Melting Point: 215-217 °C | [4][5] |

| 1,3,5-Trimethyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.17 | - | [6][7] |

| (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol | C₇H₁₂N₂O | 140.19 | - | [8] |

| This compound (Predicted) | C₆H₁₀N₂O | 126.16 | Predicted to be a solid with a melting point between that of the parent pyrazole and its carboxylic acid derivative. |

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several logical pathways. The choice of strategy depends on the availability of starting materials, scalability, and desired purity. We propose two primary, field-proven strategies.

Strategy A: Post-Synthetic Functionalization of the Pyrazole Core

This is the most direct approach, beginning with the construction of the stable 1,3,5-trimethylpyrazole ring, followed by functionalization at the C4 position. The Knorr pyrazole synthesis is a classic and reliable method for forming the core.[9]

-

Knorr Pyrazole Synthesis: Reaction of a β-dicarbonyl compound (acetylacetone) with a substituted hydrazine (methylhydrazine) yields the pyrazole core. This reaction is robust and proceeds in high yield.

-

C4-Halogenation: The electron-rich pyrazole ring can undergo electrophilic substitution. Halogenation, specifically iodination, at the C4 position creates an excellent synthetic handle, 4-iodo-1,3,5-trimethyl-1H-pyrazole.[10]

-

Nucleophilic Substitution: The iodo-group can then be displaced by a hydroxide source (e.g., in a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig hydroxylation) to yield the final product.

Strategy B: Synthesis from a Pre-Functionalized Precursor

An alternative strategy involves incorporating the hydroxyl group into the acyclic precursor before cyclization. This can offer better regioselectivity if the starting materials are readily accessible.

-

Precursor Synthesis: This would require a functionalized β-dicarbonyl compound, such as 3-hydroxy-2,4-pentanedione (hydroxyacetylacetone).

-

Condensation & Cyclization: Reaction of this precursor with methylhydrazine would directly form the desired this compound. The primary challenge in this route is the stability and availability of the hydroxy-β-dicarbonyl starting material.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and justifications for key steps.

Protocol 4.1: Synthesis of 1,3,5-Trimethylpyrazole via Knorr Synthesis[9]

-

Rationale: This protocol establishes a reliable supply of the core pyrazole structure. The use of a catalytic amount of acid accelerates the initial condensation and subsequent cyclization.

-

Materials:

-

Acetylacetone (1.0 eq)

-

Methylhydrazine (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst, ~0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone dissolved in ethanol.

-

Slowly add methylhydrazine to the solution while stirring. An exothermic reaction is expected; maintain control by adding dropwise or with cooling.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure 1,3,5-trimethylpyrazole as a low-melting solid or oil.[3]

-

Protocol 4.2: Proposed Synthesis of this compound

-

Rationale: This two-step protocol leverages the stable pyrazole core from Protocol 4.1. Iodination provides a robust intermediate for the introduction of the hydroxyl group.

-

Step A: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole [10]

-

Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add an iodinating agent. A mixture of iodine (I₂) and an oxidant like nitric acid or iodic acid (HIO₃) is effective for this electrophilic substitution.

-

Stir the reaction at room temperature or with gentle heating until TLC indicates full consumption of the starting material.

-

Perform an aqueous workup, neutralizing any remaining acid and quenching excess iodine with a reducing agent like sodium thiosulfate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield the crude iodinated pyrazole. Purification is typically achieved via column chromatography.

-

-

Step B: Hydroxylation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

-

To a reaction vessel, add the 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., NaOH or K₂CO₃, 2.0 eq).

-

Add a high-boiling polar solvent such as DMSO or DMF.

-

Heat the reaction mixture to 100-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and acidify with HCl to protonate the target hydroxyl group.

-

Extract the product with an appropriate organic solvent.

-

Purify the crude product by silica gel column chromatography to isolate this compound.

-

Proposed Characterization and Purity Assessment

Confirming the structure and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect three distinct singlets for the three methyl groups (N-CH₃, C3-CH₃, C5-CH₃). The C4-H proton signal present in the parent pyrazole will be absent. A broad, exchangeable singlet corresponding to the O-H proton will also be observed.

-

¹³C NMR: Expect distinct signals for the three methyl carbons and the three pyrazole ring carbons. The C4 carbon signal will be shifted significantly downfield compared to the parent pyrazole due to the attached oxygen atom.

-

-

Infrared (IR) Spectroscopy: The most telling feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration. This confirms the presence of the hydroxyl group.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 127.17.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient) should be developed to confirm the purity of the final product is >95% for use in further applications.

Caption: Analytical workflow for compound purification and characterization.

Predicted Reactivity and Potential Applications

The structure of this compound suggests it will behave as a heterocyclic analogue of a phenol.

-

Reactivity of the Hydroxyl Group: The -OH group is expected to be acidic and can be deprotonated with a base. It can undergo O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This provides a key handle for library synthesis and structure-activity relationship (SAR) studies.

-

Reactivity of the Pyrazole Ring: The hydroxyl group is an activating group, making the ring more susceptible to further electrophilic substitution if any positions were available. However, in this fully substituted ring, its primary electronic influence will be on the overall properties of the molecule.

-

Applications: As a functionalized building block, this compound is an ideal starting point for creating libraries of novel compounds for screening. The hydroxyl group can be used to attach the pyrazole core to other pharmacophores, linkers, or solid supports. Its potential applications span the full range of therapeutic areas where pyrazoles have shown activity, including anti-inflammatory, anti-cancer, and anti-microbial research.[2][12][13]

Conclusion

While this compound is not extensively described in current literature, its synthesis is eminently achievable through established organic chemistry principles. By following a logical pathway of core synthesis via the Knorr reaction, followed by C4-functionalization and hydroxylation, researchers can reliably produce this compound. The detailed protocols and characterization workflow provided in this guide serve as a robust starting point for any laboratory or drug development program seeking to explore the chemical space around this promising pyrazole scaffold.

References

- 1. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cas 1125-29-7,1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 5. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | C7H10N2O2 | CID 736514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 1,3,5-trimethyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1][2] This guide focuses on a specific, yet under-characterized, member of this family: 1,3,5-trimethyl-1H-pyrazol-4-ol . Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive overview of its predicted physical properties, grounded in data from structurally analogous compounds and computational predictions. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to synthesize and characterize this and similar novel molecules.

Predicted Physicochemical Properties of this compound

The following table summarizes the estimated and predicted physical properties of this compound. These values are derived from the known properties of structurally related compounds and computational predictions. Direct experimental verification is highly recommended.

| Property | Predicted/Estimated Value | Basis for Estimation/Prediction |

| Molecular Formula | C₆H₁₀N₂O | - |

| Molecular Weight | 126.16 g/mol | - |

| Melting Point (°C) | 110 - 125 | Based on the melting point of 4-amino-1,3,5-trimethyl-1H-pyrazole (100.0-106.0 °C) and the introduction of a hydroxyl group which can increase melting point due to hydrogen bonding.[3] |

| Boiling Point (°C) | 280 - 300 | Estimated based on the boiling point of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (297.6 °C) and considering the replacement of a carboxylic acid with a hydroxyl group.[4][5] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, methanol). | The hydroxyl group is expected to increase water solubility compared to the unsubstituted pyrazole, but the three methyl groups will limit it. Solubility in polar organic solvents is anticipated due to the overall polarity of the molecule.[5] |

| pKa | ~9-10 (for the hydroxyl proton) | The phenolic hydroxyl group on the pyrazole ring is expected to be weakly acidic. This is a general estimation for phenolic compounds. |

Synthesis of this compound

A plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols for Physical Property Determination

The following section details the standard laboratory procedures for determining the key physical properties of a novel organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2°C per minute near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded as the melting range.

Caption: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. For high-melting solids, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology (for a liquid or low-melting solid):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary. The heat is then removed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological testing.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To a small, known amount of the compound (e.g., 10 mg) in a test tube, add the solvent dropwise with agitation.

-

Observation: Record whether the compound dissolves completely, is partially soluble, or is insoluble at a given concentration (e.g., 10 mg/mL). Solubility can be further quantified by determining the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.

Caption: Workflow for qualitative solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the hydroxyl group is of interest.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Predicted Spectral Properties

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:

-

~2.2-2.4 ppm (singlet, 3H): Methyl group at position 3.

-

~2.3-2.5 ppm (singlet, 3H): Methyl group at position 5.

-

~3.6-3.8 ppm (singlet, 3H): N-methyl group at position 1.

-

~5.0-6.0 ppm (broad singlet, 1H): Hydroxyl proton. The chemical shift of this proton is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

-

~10-12 ppm: Methyl carbon at position 3.

-

~12-14 ppm: Methyl carbon at position 5.

-

~35-37 ppm: N-methyl carbon at position 1.

-

~120-125 ppm: Quaternary carbon at position 4.

-

~140-145 ppm: Quaternary carbon at position 3.

-

~148-153 ppm: Quaternary carbon at position 5.

Predicted IR Spectrum

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are:

-

~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

-

~1000-1250 cm⁻¹: C-O stretching vibration.

Conclusion

This technical guide provides a foundational understanding of the anticipated physical properties of this compound. While direct experimental data remains to be established, the provided estimations, predictions, and detailed experimental protocols offer a robust starting point for researchers in the fields of medicinal chemistry and drug development. The synthesis and thorough characterization of this and other novel pyrazole derivatives will undoubtedly contribute to the advancement of new therapeutic agents.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Cas 1125-29-7,1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 5. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | 1125-29-7 [m.chemicalbook.com]

- 6. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 1,3,5-trimethyl-1H-pyrazol-4-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,3,5-trimethyl-1H-pyrazol-4-ol, a substituted pyrazole of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended to empower researchers to approach the characterization of novel pyrazole derivatives with both strategic foresight and technical precision.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles and their derivatives represent a cornerstone in modern heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agents.[1] Their utility also extends to agrochemicals and materials science, where their unique electronic and coordination properties are leveraged. The precise structural characterization of novel pyrazole analogues is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the development of new chemical entities.

The subject of this guide, this compound, presents a unique set of challenges and learning opportunities in structural elucidation. The presence of multiple methyl groups and a hydroxyl functionality on the pyrazole core necessitates a multi-faceted analytical approach to unambiguously determine its constitution and isomeric purity.

A Synergistic Approach to Structure Elucidation

Workflow for Structural Elucidation

Figure 1: A workflow diagram illustrating the synergistic approach to the structural elucidation of this compound, from synthesis to final structure confirmation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial and foundational step in the elucidation process, providing the molecular weight of the analyte and offering crucial clues about its substructure through fragmentation analysis. For a novel compound, this data is invaluable for confirming the success of a synthesis and for ruling out alternative products.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for separation from any residual impurities.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: Decoding the Fragments

The mass spectrum of this compound is predicted to exhibit a molecular ion peak (M+) that corresponds to its molecular weight. The fragmentation pattern will be characteristic of the pyrazole ring and its substituents.

| Predicted m/z | Proposed Fragment | Significance |

| 126 | [C6H10N2O]+• | Molecular Ion (M+) |

| 111 | [M - CH3]+ | Loss of a methyl group |

| 97 | [M - C2H5]+ | Rearrangement and loss of ethyl radical |

| 83 | [M - HNCO]+ | Loss of isocyanic acid from the ring |

| 56 | [C3H4N]+ | Cleavage of the pyrazole ring |

Causality in Fragmentation: The pyrazole ring is known to undergo characteristic fragmentation pathways, including the loss of HCN or N2.[2][3] The presence of methyl and hydroxyl substituents will influence these pathways, providing a unique fingerprint for the molecule. The initial loss of a methyl group is a common fragmentation for methylated aromatic systems. Subsequent ring cleavage and rearrangements will lead to the smaller fragments observed.

Infrared Spectroscopy: Identifying the Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups within a molecule. For this compound, the key functional groups to identify are the O-H of the hydroxyl group and the C-H bonds of the methyl groups, as well as the vibrations of the pyrazole ring itself.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the attenuated beam is detected, generating an interferogram.

-

Data Processing: A Fourier transform is applied to the interferogram to produce the IR spectrum.

Data Interpretation: Vibrational Fingerprints

The IR spectrum will provide clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3200-3600 (broad) | O-H stretch | Confirms the presence of the hydroxyl group.[4][5] |

| 2850-3000 | C-H stretch (sp³) | Indicates the presence of the methyl groups. |

| 1500-1600 | C=N, C=C stretch | Characteristic of the pyrazole ring vibrations. |

| 1000-1300 | C-O stretch | Further evidence for the hydroxyl group. |

Causality in IR Absorption: The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The specific frequencies of the pyrazole ring vibrations are influenced by the substitution pattern, providing a unique fingerprint for this class of compounds.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity and chemical environment of atoms in a molecule.[6] For this compound, ¹H and ¹³C NMR will provide definitive proof of the number and types of protons and carbons, and their spatial relationships.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the instrument is tuned and shimmed. ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Data Interpretation: A Detailed Look at the Structure

¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for the three methyl groups and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | singlet | 3H | N-CH₃ |

| ~2.2 | singlet | 3H | C3-CH₃ |

| ~2.1 | singlet | 3H | C5-CH₃ |

| Variable (broad) | singlet | 1H | O-H |

¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | C3 |

| ~135 | C5 |

| ~125 | C4 |

| ~35 | N-CH₃ |

| ~12 | C3-CH₃ |

| ~10 | C5-CH₃ |

Causality in Chemical Shifts: The chemical shifts of the methyl protons and carbons are influenced by their position on the pyrazole ring and their proximity to the electronegative nitrogen and oxygen atoms. The N-methyl group is typically the most downfield of the methyl signals due to the direct attachment to the nitrogen atom. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to differences in hydrogen bonding. The ¹³C chemical shifts of the pyrazole ring carbons are characteristic of the electronic environment within the heteroaromatic ring.[7][8]

Molecular Structure of this compound

Figure 2: The chemical structure of this compound.

Proposed Synthesis of this compound

Expertise & Experience: A plausible synthetic route to this compound involves the cyclocondensation of a β-diketone with a substituted hydrazine, a well-established method for the synthesis of pyrazoles.[9]

Synthetic Workflow

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. mzCloud – Advanced Mass Spectral Database [mzcloud.org]

- 3. researchgate.net [researchgate.net]

- 4. Spectral Databases for Infrared | IRUG [irug.org]

- 5. spectrabase.com [spectrabase.com]

- 6. nepjol.info [nepjol.info]

- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 8. biorlab.com [biorlab.com]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of 1,3,5-trimethyl-1H-pyrazol-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3,5-trimethyl-1H-pyrazol-4-ol, a substituted pyrazole of interest to researchers in medicinal chemistry and materials science. The elucidation of its chemical structure through various spectroscopic techniques is fundamental for its quality control, reaction monitoring, and the comprehensive understanding of its chemical behavior. This document will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights grounded in established principles and comparative data from analogous structures.

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug development and materials science, the precise characterization of molecular structures is a non-negotiable prerequisite for advancing research. Spectroscopic techniques provide a non-destructive means to probe the atomic and molecular environment of a compound, revealing its connectivity, functional groups, and overall architecture. For a molecule such as this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a rich chemistry, and the substituents—three methyl groups and a hydroxyl group—each impart unique spectroscopic fingerprints. This guide will serve as a valuable resource for scientists engaged in the synthesis and application of this and related compounds.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its spectroscopic properties. The following diagram illustrates the molecule and the numbering convention used for spectroscopic assignments.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals, all of which will be singlets due to the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0-6.0 | Singlet | 1H | OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It is expected to be a broad singlet. |

| ~3.6 | Singlet | 3H | N1-CH₃ | The methyl group attached to the nitrogen atom is expected to be deshielded compared to the C-methyl groups. |

| ~2.1 | Singlet | 3H | C3-CH₃ | This methyl group is on the pyrazole ring. |

| ~2.0 | Singlet | 3H | C5-CH₃ | This methyl group is also on the pyrazole ring and is expected to have a similar chemical shift to the C3-methyl. |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ would be ideal for observing the hydroxyl proton, as it would undergo slow exchange. In CDCl₃, this peak might be broader or not observed at all.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C5 | The carbon atom adjacent to the N-methyl group and bearing a methyl group. |

| ~140 | C3 | The carbon atom adjacent to the other nitrogen and bearing a methyl group. |

| ~125 | C4 | The carbon atom bearing the hydroxyl group is expected to be significantly deshielded. |

| ~35 | N1-CH₃ | The N-methyl carbon is typically found in this region. |

| ~12 | C5-CH₃ | The C-methyl carbons are expected at higher field. |

| ~10 | C3-CH₃ | Similar to the C5-methyl carbon. |

Expertise & Experience: The chemical shifts are estimated based on the known values for 1,3,5-trimethylpyrazole and the expected electronic effects of the hydroxyl substituent at the C4 position.[2] The hydroxyl group is expected to have a significant deshielding effect on the C4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a prominent O-H stretching vibration and various C-H, C=N, and C=C stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2900-3000 | Medium | C-H stretch (methyl groups) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1550 | Medium | C=C stretch (pyrazole ring) |

| 1350-1450 | Medium | C-H bend (methyl groups) |

| ~1200 | Strong | C-O stretch (hydroxyl group) |

Trustworthiness: The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a highly reliable indicator of the hydroxyl group.[3] The exact position and shape of this band can be influenced by hydrogen bonding. The absorptions for the pyrazole ring are consistent with those observed for other pyrazole derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

For this compound (C₆H₁₀N₂O), the expected molecular weight is approximately 126.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 98 | [M - CO]⁺ |

| 83 | [M - CO - CH₃]⁺ |

Authoritative Grounding: The fragmentation pattern is predicted based on the known stability of the pyrazole ring and the typical fragmentation pathways of methyl and hydroxyl substituted aromatic compounds. The molecular ion for the closely related 1,3,5-trimethylpyrazole is observed at m/z 110.[1][5][6]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place a drop between two salt plates (e.g., NaCl, KBr).

-

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or solvent.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, electrospray ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Figure 2. Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have predicted the key features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed protocols and interpretations presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and utilize this and related pyrazole derivatives with confidence and scientific rigor.

References

- 1. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 5. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

- 6. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

The Pyrazole Core: From a 19th-Century Curiosity to a Cornerstone of Modern Pharmacology

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a laboratory synthesis in 1883 to its central role in blockbuster drugs is a compelling narrative of chemical ingenuity and evolving pharmacological understanding. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds. We will trace the initial synthesis by Ludwig Knorr, the elucidation of its structure, and the dawn of its therapeutic potential with the discovery of early drugs like Antipyrine. The guide will further detail the evolution of pyrazole as a "privileged scaffold," culminating in its rational incorporation into modern, highly selective drugs such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil. Through detailed protocols, historical context, and mechanistic insights, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Part 1: The Genesis of a Heterocycle: Knorr's Discovery and Early Structural Debates

The history of pyrazole begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3] In his attempts to synthesize quinoline derivatives, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading not to the expected six-membered ring, but to a novel five-membered heterocycle.[4][5] He named this new compound class "pyrazole," derived from the Greek pyr (fire, alluding to the pyretic conditions he sought to treat) and azole (denoting a nitrogen-containing heterocycle). This seminal reaction, now universally known as the Knorr Pyrazole Synthesis , became the foundational method for accessing this versatile scaffold.[1][6]

The initial structural elucidation was not straightforward. The possibility of tautomerism and the precise arrangement of atoms were subjects of scientific inquiry. The definitive, symmetrical structure of the pyrazole ring was later confirmed through alternative synthetic routes, most notably the 1,3-dipolar cycloaddition of diazomethane with acetylene developed by Hans von Pechmann in 1898.[7][8][9] This work not only solidified the fundamental understanding of the pyrazole core but also expanded the synthetic chemist's toolkit for creating its derivatives.

Part 2: The Knorr Pyrazole Synthesis: A Foundational Methodology

The Knorr synthesis is a cornerstone of heterocyclic chemistry, valued for its reliability and versatility.[10][11][12] The reaction proceeds through the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound. The choice of substituents on both reactants allows for the creation of a vast and diverse library of pyrazole derivatives, a feature that would become critical for future drug discovery efforts.

Core Mechanism & Experimental Workflow

The mechanism involves an initial, often acid-catalyzed, condensation of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6]

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Protocol: Classic Synthesis of a Pyrazolone Derivative (after Knorr, 1883)

The following protocol is a generalized representation based on Knorr's original work which produced a pyrazolone, a keto-derivative of pyrazole.[1]

-

Reactant Charging: In a suitable reaction vessel, combine one molar equivalent of a β-ketoester (e.g., ethyl acetoacetate) with one molar equivalent of a hydrazine derivative (e.g., phenylhydrazine). The reaction can be performed neat or in a solvent like ethanol.

-

Initial Condensation: Allow the mixture to react at ambient temperature or with gentle warming. An initial condensation occurs, often visibly marked by the formation of water.

-

Cyclization: Heat the reaction mixture, for instance, on a water bath. This provides the energy required for the intramolecular cyclization and the elimination of ethanol to form the pyrazolone ring.

-

Isolation: Upon cooling, the product often solidifies or crystallizes from the reaction mixture.

-

Purification: Collect the crude solid by filtration. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final, pure pyrazolone.

Part 3: The Dawn of Medicinal Application: From Antipyrine to NSAIDs

The therapeutic potential of pyrazoles was realized remarkably quickly. Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine (phenazone) in 1883.[5][13] Patented in the same year, Antipyrine became one of the world's first synthetic drugs and was widely used as a potent analgesic and antipyretic until the rise of aspirin.[5][14] Though technically a pyrazolone, its success firmly established the pyrazole family as a source of biologically active compounds.[15][16]

This early success paved the way for further exploration. In the mid-20th century, the pyrazole scaffold gave rise to Phenylbutazone , a non-steroidal anti-inflammatory drug (NSAID) that became a frontline treatment for arthritis and other inflammatory conditions for many years.[17] These early drugs, while effective, were non-selective in their mechanism of action, a factor that would be addressed by later generations of pyrazole-based therapeutics.

Part 4: The Privileged Scaffold: Rational Drug Design in the Modern Era

The late 20th century saw the maturation of pyrazole's role from a useful pharmacophore to a "privileged scaffold" in rational drug design. This status is attributed to its unique properties:

-

Structural Rigidity: The planar ring provides a stable anchor for orienting substituents toward biological targets.

-

Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.

-

Tunable Electronics: The electronic properties of the ring can be easily modified with substituents, allowing for fine-tuning of a compound's potency and pharmacokinetic profile.

This potential was spectacularly realized with the development of two blockbuster drugs that highlight the power of targeted, pyrazole-based design.

Case Study 1: Celecoxib (Celebrex) - The Selective COX-2 Inhibitor

The discovery of two isoforms of the cyclooxygenase (COX) enzyme—constitutively expressed COX-1 and inflammation-inducible COX-2—created a major opportunity in anti-inflammatory therapy.[18][19] The goal was to selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1, which is crucial for protecting the gastrointestinal lining. A team at G.D. Searle, led by John Talley, discovered that a 1,5-diarylpyrazole scaffold was ideal for achieving this selectivity.[18][20] This research culminated in the development of Celecoxib , which received FDA approval in 1998.[18][20][21] Its market launch heralded a new era of safer NSAIDs and remains a landmark achievement in structure-based drug design.[22]

Case Study 2: Sildenafil (Viagra) - The Targeted PDE5 Inhibitor

The story of Sildenafil is a classic example of serendipity in drug discovery.[23] Originally synthesized by Pfizer chemists in the 1980s for the treatment of hypertension and angina, clinical trials revealed a peculiar side effect: the induction of penile erections.[24] Mechanistic studies showed that the compound was a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme abundant in the corpus cavernosum.[24] The core of the Sildenafil molecule is a fused pyrazolopyrimidinone system, which is critical for its high-affinity binding to the PDE5 active site.[23][25] Repurposed and approved by the FDA in 1998, Sildenafil not only created a new therapeutic class but also demonstrated the immense versatility of the pyrazole scaffold in targeting diverse enzyme families.[24][26]

Caption: A timeline highlighting key milestones in the history of pyrazole compounds.

Summary of Landmark Pyrazole-Based Drugs

The following table summarizes the key therapeutic agents that define the historical impact of the pyrazole scaffold.

| Drug Name (Brand Name) | Discovery/Approval Year | Therapeutic Class | Core Mechanism of Action |

| Antipyrine (Phenazone) | 1883 | Analgesic, Antipyretic | Non-selective COX inhibitor |

| Phenylbutazone | c. 1949 | NSAID | Non-selective COX inhibitor |

| Sildenafil (Viagra) | 1998 | PDE5 Inhibitor | Selective inhibitor of cGMP-specific phosphodiesterase type 5 |

| Celecoxib (Celebrex) | 1998 | NSAID (Coxib) | Selective inhibitor of cyclooxygenase-2 (COX-2) |

Conclusion

From its serendipitous discovery in a 19th-century German laboratory, the pyrazole heterocycle has evolved into one of the most productive and versatile scaffolds in the history of medicinal chemistry. Its journey illustrates the progression of drug discovery itself: from the broad-spectrum activity of early derivatives like Antipyrine to the highly targeted, rationally designed drugs of the modern era like Celecoxib and Sildenafil. The structural simplicity, synthetic accessibility, and favorable physicochemical properties of the pyrazole core ensure its continued relevance. As researchers continue to explore new biological targets and therapeutic modalities, the pyrazole ring system is certain to remain a vital and enduring component in the development of future medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 8. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 9. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. jk-sci.com [jk-sci.com]

- 12. name-reaction.com [name-reaction.com]

- 13. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 14. Phenazone - Wikipedia [en.wikipedia.org]

- 15. Antipyrine | drug | Britannica [britannica.com]

- 16. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. news-medical.net [news-medical.net]

- 22. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 23. ch.ic.ac.uk [ch.ic.ac.uk]

- 24. Sildenafil - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3,5-trimethyl-1H-pyrazol-4-ol (CAS Number: 89193-22-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3,5-trimethyl-1H-pyrazol-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, allowing for versatile interactions with biological targets. The 1,3,5-trisubstituted pyrazole motif, in particular, has been explored for its antitumor, herbicidal, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, and anti-inflammatory properties.[2] this compound, with its hydroxyl group at the 4-position, presents an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 89193-22-6 | - |

| Molecular Formula | C₆H₁₀N₂O | - |

| Molecular Weight | 126.16 g/mol | - |

| Melting Point | 186 °C | [3] |

| Boiling Point | 217.5±35.0 °C (Predicted) | [3] |

Safety Information:

This compound should be handled in a well-ventilated area by personnel equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.[4]

Synthesis of this compound: A Proposed Route

The synthesis of pyrazole derivatives is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[5][6][7][8] For the synthesis of this compound, a plausible approach involves the use of a suitably substituted 1,3-dicarbonyl compound and methylhydrazine.

A potential starting material for introducing the 4-hydroxyl group is ethyl 2-chloroacetoacetate. The synthesis could proceed via a cyclocondensation reaction with methylhydrazine, followed by nucleophilic substitution of the chloro group with a hydroxide.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method based on the principles of the Knorr pyrazole synthesis and subsequent functional group manipulation. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of Ethyl 2-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 eq) dissolved in ethanol.

-

Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed; maintain the temperature below 40 °C.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).[6][7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Dissolve the purified ethyl 2-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide (excess), and heat the mixture to reflux.

-

The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[3]

Characterization and Analytical Methods

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃) at distinct chemical shifts. The hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three methyl carbons and the three pyrazole ring carbons. The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.16 g/mol ).

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H, C=N, and C-N stretching vibrations are also expected.

High-Performance Liquid Chromatography (HPLC) Method (General)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Workflow for HPLC Method Development:

References

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutic Drug Discovery

Abstract: As a privileged heterocyclic scaffold, pyrazole and its derivatives are of immense interest in medicinal chemistry. This five-membered aromatic ring system, containing two adjacent nitrogen atoms, serves as a foundational core for a multitude of pharmacologically active agents.[1][2][3] Its unique physicochemical properties allow for diverse substitutions, leading to a broad spectrum of biological activities.[3][4] Pyrazole-based compounds are integral to several commercially successful drugs, including the anti-inflammatory agent celecoxib and various anticancer and neuropharmacological agents.[2][5][6] This guide provides a technical overview of the key therapeutic applications of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows central to their discovery and development. We will delve into their roles as anti-inflammatory, anticancer, neuropharmacological, and antimicrobial agents, offering insights for researchers and drug development professionals.

Introduction: The Chemical and Pharmacological Significance of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle whose stability and capacity for substitution at multiple positions (N1, C3, C4, and C5) make it a versatile starting point for drug design.[7] The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[7] This chemical versatility allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of pyrazole derivatives to optimize their potency, selectivity, and pharmacokinetic profiles.

The Unique Physicochemical Properties of Pyrazoles

The pyrazole nucleus is a bioisostere for other cyclic structures like amides and imidazoles, enabling it to mimic the functionality of endogenous ligands and interact effectively with enzyme active sites and receptors.[7] Its inherent aromaticity confers significant stability, while the potential for tautomerism influences both reactivity and solubility.[7]

Structure-Activity Relationship (SAR) Fundamentals

SAR studies are crucial for optimizing the therapeutic potential of pyrazole derivatives. Key insights have shown that:

-

Substitution at N1 and C5: Often dictates selectivity and potency. For example, in COX-2 inhibitors like celecoxib, a 4-sulfamoylphenyl group at the N1 position is critical for activity.[8][9]

-

Substitution at C3: Can significantly impact potency. In celecoxib, a trifluoromethyl group at C3 provides superior selectivity and potency compared to a simple methyl group.[8]

-

Diaryl Substitution: The presence of two appropriately substituted aryl rings on adjacent positions of the pyrazole core is a common feature for potent COX-2 inhibition.[8]

Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors: Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are perhaps most famously known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][10] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key players in the inflammation and pain pathways.[9]

Mechanism of Action: Targeting the Arachidonic Acid Pathway

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[10] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[7][10] Pyrazole derivatives have been successfully designed as selective COX-2 inhibitors, offering a safer therapeutic profile.[7][11]

}

Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Case Study: Celecoxib

Celecoxib is a landmark example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[9][12][13] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is optimized for the COX-2 active site.[9][12] The sulfonamide group binds to a specific hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[8]

Experimental Workflow: Screening for COX-2 Selectivity

The development of selective COX-2 inhibitors relies on robust in vitro screening assays to determine the half-maximal inhibitory concentration (IC50) for each isoform.

}

Figure 2: Workflow for in vitro COX inhibition screening.

Tabulated Data: Comparative COX-2 Selectivity of Pyrazole Derivatives

The selectivity index (SI) is a key metric, with higher values indicating greater selectivity for COX-2.

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

| Celecoxib | ~40 | >7.6 | [14] |

| Compound 3b | 39.43 | 22.21 | [15] |

| Compound 5b | 38.73 | 17.47 | [15] |

| Compound 6e | N/A (93.62% inhibition) | 215.44 | [14] |

The Role of Pyrazoles in Oncology: Targeting Kinase-Driven Malignancies

The pyrazole scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[4][16] Many pyrazole derivatives have been designed to target various oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Cyclin-Dependent Kinases (CDKs), thereby interfering with tumor growth, proliferation, and angiogenesis.[4][16]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels essential for tumor growth.[17][18] Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and downstream signaling.[18] Similarly, c-Met, another receptor tyrosine kinase, is a target for pyrazole-based inhibitors, which can block pathways involved in cell proliferation and metastasis.[19][20]

}

Figure 3: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Protocol Highlight: A General Method for In Vitro Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the IC50 of a pyrazole derivative against a target kinase like VEGFR-2.[17][21] The principle is to measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[18]

Methodology:

-

Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., a poly (Glu, Tyr) peptide).[17][21]

-

Plate Setup: Add the master mixture to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the pyrazole test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[17]

-

Enzyme Addition: Add the recombinant kinase (e.g., VEGFR-2) to all wells except the blank.[21]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[17][21]

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.[17][21]

-

Measurement: Read the luminescence using a microplate reader.

-

Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.[17]

Tabulated Data: IC50 Values of Pyrazole Derivatives Against Oncogenic Kinases

| Compound | Target Kinase | IC50 | Reference |

| Compound 43 | PI3 Kinase | 0.25 µM | [16] |

| Compound 59 | (DNA Intercalator) | 2 µM (vs. HepG2 cells) | [16] |

| Volitinib | c-Met | 0.006 µM (enzymatic) | [22] |

| Compound 6 | (Tubulin Inhibitor) | 0.06–0.25 nM (vs. various cell lines) | [16] |

Pyrazole Scaffolds in Neuropharmacology: Modulating CNS Targets

The pyrazole core is also prevalent in compounds designed to act on the central nervous system (CNS).[23][24] Its derivatives have shown promise as anticonvulsant, antidepressant, and anxiolytic agents, often by modulating key receptors and enzymes in the brain.[23][24][25]

Targeting Cannabinoid Receptor 1 (CB1)

A series of pyrazole derivatives, with the lead compound SR141716A, were developed as potent and specific antagonists for the brain's cannabinoid receptor (CB1).[26][27][28] These compounds have been instrumental as pharmacological probes and hold therapeutic potential for antagonizing harmful side effects of cannabinoids.[26][27] SAR studies for CB1 antagonists identified key structural requirements:

Pyrazoles as Anticonvulsant and Antidepressant Agents

Other pyrazole and pyrazoline derivatives have demonstrated significant antidepressant and anticonvulsant properties in various animal models.[23][24][25] The mechanism often involves the inhibition of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and dopamine.[24][25]

Antimicrobial Applications of Pyrazole Derivatives

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[29] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi.[29][30][31][32]

Antibacterial and Antifungal Mechanisms

The precise mechanisms of action can vary, but pyrazoles are thought to interfere with essential microbial processes. Their synthesis is often straightforward, for example, through the condensation of a chalcone with hydrazine hydrate.[30] The resulting compounds can be evaluated for their antimicrobial efficacy using standard methods.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

-

Culture Preparation: Prepare a standardized inoculum (e.g., 10⁸ Spores/ml for fungi) of the test microorganism.[33]

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Malt agar for fungi) in a Petri dish.[33]

-

Well Creation: Aseptically create wells (e.g., 9 mm diameter) in the agar.[33]

-

Compound Application: Add a defined concentration (e.g., 1000 µg/ml) of the dissolved pyrazole derivative into each well.[33] Include a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control.[33][34]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for 72 hours for fungi).[33]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.[32]

Tabulated Data: Minimum Inhibitory Concentration (MIC) of Selected Pyrazoles

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [35] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [35] |

| Pyrazole 3b | A. flavus / A. niger | 250 (MFIC) | [33] |

| Various Pyrazoles | E. coli, S. typhi | 12.5 | [36] |

| Various Pyrazoles | S. aureus, B. subtilis | 12.5–25 | [36] |

Future Directions and Emerging Therapeutic Targets

Research into pyrazole derivatives continues to expand. Current efforts are focused on:

-

Targeting Novel Pathways: Exploring the inhibition of other enzyme families and receptors involved in a range of diseases from neurodegeneration to metabolic disorders.[1][37]

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve dual-action drugs or to overcome drug resistance.[38]

-

Advanced Synthesis: Developing more efficient and environmentally friendly synthetic methodologies to create diverse pyrazole libraries for high-throughput screening.[7]

Conclusion

The pyrazole nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry. Its derivatives have yielded successful drugs and continue to be a fertile ground for the discovery of new therapeutic agents. From selective COX-2 inhibitors for inflammation to a wide array of kinase inhibitors for oncology and novel agents for CNS disorders and infectious diseases, the pyrazole core demonstrates broad and potent pharmacological utility. Continued exploration of its structure-activity relationships and synthetic diversification will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benthamscience.com [benthamscience.com]

- 24. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | EXCLI Journal [excli.de]

- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. derpharmachemica.com [derpharmachemica.com]

- 31. mdpi.com [mdpi.com]

- 32. echemcom.com [echemcom.com]

- 33. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. jpsbr.org [jpsbr.org]

- 35. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

Methodological & Application

The Strategic Utility of 1,3,5-Trimethyl-1H-pyrazol-4-ol in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, the pyrazole nucleus stands as a privileged scaffold, prominently featured in a myriad of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the diverse array of substituted pyrazoles, 1,3,5-trimethyl-1H-pyrazol-4-ol emerges as a particularly versatile and strategically important building block. Its unique electronic and steric properties, conferred by the trimethylated pyrazole core and the nucleophilic 4-hydroxy group, open avenues for a wide range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its utilization in key synthetic operations. The strategic positioning of the hydroxyl group on the electron-rich pyrazole ring allows for its elaboration into a variety of functional groups, making it a valuable precursor for the synthesis of complex molecular architectures.

Core Synthesis of this compound: A Foundational Protocol